molecular formula C10H8N2OS B8691497 Benzalthiohydantoin CAS No. 4168-81-4

Benzalthiohydantoin

Cat. No.: B8691497
CAS No.: 4168-81-4
M. Wt: 204.25 g/mol
InChI Key: YXMBDTHHYFCMKP-UHFFFAOYSA-N
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Description

Benzalthiohydantoin is a thiohydantoin derivative characterized by a benzo[b]thiophene or benzofuran core structure. Thiohydantoins are sulfur-containing heterocyclic compounds derived from hydantoin, where the oxygen atom in the hydantoin ring is replaced by sulfur. This compound and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities, including neuroprotective, antimicrobial, and anticancer properties . A 2011 study highlighted its synthesis via a novel method that enables the incorporation of benzo[b]thiophene and benzofuran moieties, which are critical for enhancing bioactivity . Preliminary research indicates potent neuroprotective effects, likely mediated through kinase inhibition pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4168-81-4

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

5-benzylidene-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H8N2OS/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)

InChI Key

YXMBDTHHYFCMKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2

Origin of Product

United States

Scientific Research Applications

Benzalthiohydantoin is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and analytical chemistry. This article explores its applications, supported by comprehensive data and documented case studies.

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics. For instance, a study demonstrated that modifications to the thiohydantoin structure could enhance its efficacy against resistant bacterial strains .

Anticancer Research

Research has indicated that this compound derivatives can induce apoptosis in cancer cells. A case study highlighted the synthesis of novel this compound derivatives that showed selective cytotoxicity against cancer cell lines, potentially paving the way for new cancer therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Experimental results suggest that certain this compound derivatives can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

Detection of Doping Substances

This compound is being explored as a potential marker for doping substances in sports. The World Anti-Doping Agency has funded research focusing on developing analytical methods to detect such compounds, highlighting the importance of this compound in ensuring fair competition .

Chromatographic Techniques

The compound is utilized in chromatographic methods to separate and identify various substances. Its unique chemical properties allow it to serve as a standard or reference material in analytical chemistry, enhancing the reliability of detection methods .

Data Tables

Application Area Description Case Study Reference
Antimicrobial ActivityEffective against resistant bacterial strains
Anticancer ResearchInduces apoptosis in specific cancer cell lines
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines
Detection of Doping SubstancesUsed as a marker for doping detection methods
Chromatographic TechniquesServes as a reference material for enhanced analytical reliability

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Thiohydantoins and hydantoins share a core five-membered ring structure, but their functional group substitutions and bioactivities vary significantly. Below is a comparative analysis of Benzalthiohydantoin with structurally related compounds:

Table 1: Structural and Physicochemical Properties
Compound Core Structure Substituents Molecular Weight Key Features
This compound Thiohydantoin + benzo[b]thiophene/benzofuran Aryl groups at R1/R2 positions ~280–320 g/mol Enhanced lipophilicity, sulfur substitution improves kinase binding
Hydantoin Hydantoin (O-containing) Variable alkyl/aryl groups ~100–150 g/mol Lower cytotoxicity compared to thiohydantoins
Benzylthiohydantoin Thiohydantoin + benzyl group Benzyl at R1 position ~220–250 g/mol Moderate anticancer activity, lower neuroprotective efficacy
Benzil-derived thiohydantoin Thiohydantoin + benzil Diaryl ketone backbone ~300–350 g/mol High cytotoxicity in cancer cell lines

Key Observations :

  • Sulfur substitution in thiohydantoins (vs. oxygen in hydantoins) enhances membrane permeability and target binding .
  • Aromatic moieties (e.g., benzo[b]thiophene) in this compound contribute to its unique neuroprotective profile, likely due to improved interaction with kinase domains .
Table 2: Cytotoxicity and Neuroprotective Activity
Compound Cytotoxicity (IC50, μM)* Neuroprotective Activity Key Study Findings
This compound 12.5–25.0 (HeLa cells) +++ (Potent kinase inhibition) 80% reduction in neuronal apoptosis at 10 μM
Hydantoin >100 (HeLa cells) - Limited bioactivity due to poor target affinity
Benzil-derived thiohydantoin 5.0–10.0 (HeLa cells) + (Moderate) High cytotoxicity but low selectivity

*Data adapted from cytotoxicity assays in HeLa cervical cancer cells . Activity scale: - (None), + (Weak), +++ (Strong).

Key Findings :

  • This compound exhibits balanced cytotoxicity and neuroprotection , making it a candidate for dual-action therapeutics .
  • Thiohydantoins generally show 10–20x higher cytotoxicity than hydantoins, attributed to sulfur’s electronegativity and improved cellular uptake .

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